molecular formula C8H5BrF4O B1401209 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene CAS No. 1323966-22-8

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1401209
CAS No.: 1323966-22-8
M. Wt: 273.02 g/mol
InChI Key: YZZLXXQEOHGKHM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluoro group, and a trifluoromethoxy group

Scientific Research Applications

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for introducing fluorine and trifluoromethoxy groups into target compounds.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its fluorinated groups which impart desirable properties such as thermal stability and hydrophobicity.

    Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced bioactivity and metabolic stability.

Safety and Hazards

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene is classified as a dangerous substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene typically involves the bromination of a precursor compound. One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr3) in dichloromethane (CH2Cl2) at low temperatures (0-10°C). The reaction mixture is then stirred at room temperature for several hours, followed by work-up procedures to isolate the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOMe) in methanol can yield the corresponding methoxy derivative.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromomethyl group, which acts as a good leaving group in nucleophilic substitution reactions. The fluoro and trifluoromethoxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.

Comparison with Similar Compounds

1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene can be compared with other similar compounds such as:

    1-(Bromomethyl)-4-(trifluoromethoxy)benzene: Lacks the fluoro substituent, which can result in different reactivity and applications.

    1-(Bromomethyl)-3-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, which can influence the compound’s chemical behavior.

    1-(Bromomethyl)-4-fluoro-2-methoxybenzene:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic and steric effects, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZLXXQEOHGKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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